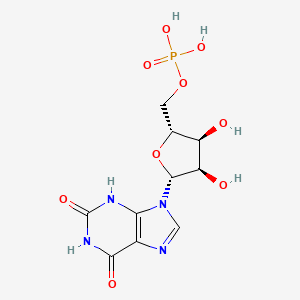

5'-Xanthylic acid

Description

Xanthylic acid is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).

Xanthosine-5'-monophosphate has been reported in Arabidopsis thaliana and Homo sapiens with data available.

Xanthylic acid is a metabolite found in or produced by Saccharomyces cerevisiae.

Structure

3D Structure

Properties

IUPAC Name |

[(2R,3S,4R,5R)-5-(2,6-dioxo-3H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N4O9P/c15-5-3(1-22-24(19,20)21)23-9(6(5)16)14-2-11-4-7(14)12-10(18)13-8(4)17/h2-3,5-6,9,15-16H,1H2,(H2,19,20,21)(H2,12,13,17,18)/t3-,5-,6-,9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCTLYFZHFGENCW-UUOKFMHZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(N1C3C(C(C(O3)COP(=O)(O)O)O)O)NC(=O)NC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)O)O)O)NC(=O)NC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N4O9P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25249-23-4 | |

| Record name | 5′-Xanthylic acid, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25249-23-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID20966674 | |

| Record name | Xanthosine monophosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20966674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

364.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Xanthylic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001554 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

523-98-8 | |

| Record name | 5′-Xanthylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=523-98-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Xanthosine monophosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20966674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | XANTHOSINE 5'-MONOPHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y29K672ETF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Xanthylic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001554 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

A Technical Guide to the In Vivo Synthesis of 5'-Xanthylic Acid

Abstract

5'-Xanthylic acid, or Xanthosine monophosphate (XMP), is a pivotal intermediate in the biosynthesis of guanine nucleotides. As such, the pathways governing its synthesis are fundamental to cellular processes requiring nucleic acid synthesis, signal transduction, and energy transfer. This guide provides a detailed examination of the in vivo synthesis of XMP, focusing on the de novo and salvage pathways. We will explore the enzymatic machinery, reaction mechanisms, and regulatory controls that govern XMP levels. Furthermore, this document details established experimental protocols for pathway analysis and presents key quantitative data, offering a comprehensive resource for researchers in biochemistry, drug development, and molecular biology.

Introduction: The Biological Imperative of XMP

Purine nucleotides are indispensable for life, serving as monomeric precursors for DNA and RNA, as currency for cellular energy (ATP/GTP), and as components of essential cofactors (e.g., NAD+, FAD). The synthesis of guanine nucleotides (GMP, GDP, GTP) is critically dependent on a robust supply of its direct precursor, XMP. The cellular pool of XMP is maintained through two interconnected routes: the de novo pathway, which builds the purine ring from simple precursors, and the salvage pathway, which recycles pre-existing purine bases.[1][2][3]

The conversion of Inosine monophosphate (IMP) to XMP is the first committed and rate-limiting step in the biosynthesis of guanine nucleotides.[4][5][6][7][8] This makes the enzyme responsible, IMP dehydrogenase (IMPDH), a critical control point and a major target for therapeutic intervention in fields such as oncology and immunology.[4][6][7] Understanding the intricacies of XMP synthesis is therefore paramount for developing novel therapeutics that target cellular proliferation.

The De Novo Synthesis Pathway: Building from Scratch

The de novo pathway is a multi-step, energy-intensive process that constructs the purine nucleotide IMP from basic molecular components, including amino acids, CO2, and formate.[9][10][11] The pathway culminates in the formation of IMP, which stands at a crucial metabolic branch point, directing flux towards either adenine or guanine nucleotides.[5][9]

The synthesis of XMP from IMP is the committed step for guanine nucleotide production.[5][12][13]

Key Reaction: IMP to XMP Conversion

-

Enzyme: Inosine-5'-monophosphate dehydrogenase (IMPDH)[13][14]

-

Substrates: Inosine monophosphate (IMP), NAD+, H₂O[6]

-

Products: Xanthosine monophosphate (XMP), NADH, H+[6]

-

Description: IMPDH catalyzes the NAD+-dependent oxidation of IMP at the C2 position of the purine ring.[6][13] This reaction is essential for directing purine synthesis towards guanine-based nucleotides.[5][12]

The mechanism is a two-step process involving a covalent enzyme intermediate.[4][5][6] First, a cysteine residue in the active site attacks IMP, followed by a rapid hydride transfer to NAD+ to form NADH and a covalent E-XMP* intermediate.[4][6] After NADH is released, a conformational change allows a water molecule to access the active site and hydrolyze the intermediate, releasing XMP.[4][5][6]

Caption: De Novo synthesis pathway leading to the branch-point intermediate IMP and its conversion to XMP.

The Salvage Pathway: An Economical Recycling Route

In addition to de novo synthesis, cells employ a highly efficient salvage pathway to recycle purine bases (hypoxanthine, guanine, adenine) derived from dietary sources or nucleic acid turnover.[1][3][15] This pathway is less energy-intensive than the de novo route.

The key enzyme in this context is Hypoxanthine-guanine phosphoribosyltransferase (HGPRT).

-

Enzyme: Hypoxanthine-guanine phosphoribosyltransferase (HGPRT)

-

Reaction 1: Hypoxanthine + PRPP → IMP + PPi

-

Reaction 2: Guanine + PRPP → GMP + PPi

While this pathway does not produce XMP directly, it is integral to the overall purine pool. By producing IMP from hypoxanthine, it provides substrate that can be channeled into XMP synthesis by IMPDH.[16] Similarly, by directly producing GMP, it can contribute to feedback regulation of the de novo pathway. The relative flux through the de novo and salvage pathways dictates a cell's sensitivity to IMPDH inhibitors.[2][5]

Regulation of XMP Synthesis

The synthesis of XMP is tightly regulated to meet cellular demand while preventing wasteful overproduction of guanine nucleotides. This control is exerted primarily at the level of the IMPDH enzyme.

Transcriptional Regulation:

-

In humans, there are two main isoforms of IMPDH, type I and type II, which are encoded by separate genes.[17][18][19]

-

IMPDH I is typically expressed constitutively at low levels in most cells.[8]

-

IMPDH II expression is strongly upregulated in proliferating cells, such as activated lymphocytes and neoplastic cells, to meet the high demand for guanine nucleotides.[6][8][17][20] This differential expression makes IMPDH II a prime target for selective drug design.[20]

Allosteric and Product Inhibition:

-

Surprisingly, despite its critical position, no definitive allosteric regulators of IMPDH have been confirmed.[5]

-

The enzyme is, however, subject to product inhibition by both XMP and NADH.[21]

Pharmacological Inhibition: The rate-limiting and essential nature of IMPDH makes it a validated target for a range of therapeutics.[4][12]

-

Mycophenolic Acid (MPA): The active metabolite of the immunosuppressive drug mycophenolate mofetil.[22][23] MPA is a potent, reversible, uncompetitive inhibitor of IMPDH.[22][24] It binds to the enzyme after the covalent E-XMP* intermediate has formed, trapping it and preventing the final hydrolysis step.[4][25] This leads to a depletion of guanine nucleotides, which preferentially affects the proliferation of B and T lymphocytes as they rely heavily on the de novo pathway.[6][26]

-

Ribavirin: An antiviral agent whose monophosphate form also inhibits IMPDH, contributing to its broad-spectrum activity.[11][20]

Caption: Regulatory inputs controlling the activity of IMP Dehydrogenase (IMPDH).

Experimental Methodologies

Studying the XMP synthesis pathway requires robust methods for quantifying enzyme activity and metabolite levels. The most common method for assessing the core reaction is a continuous spectrophotometric assay of IMPDH activity.

Protocol: Spectrophotometric Assay of IMPDH Activity

This protocol is a self-validating system for measuring the kinetic properties of purified IMPDH or its activity in cellular lysates.

Principle: The activity of IMPDH is directly proportional to the rate of NAD+ reduction to NADH. The formation of NADH can be continuously monitored by measuring the increase in absorbance at 340 nm (A₃₄₀), as NADH has a distinct absorbance peak at this wavelength while NAD+ does not.[27]

Materials:

-

Spectrophotometer capable of reading at 340 nm with temperature control.

-

96-well UV-transparent microplates or quartz cuvettes.

-

Purified IMPDH enzyme or cell lysate.

-

Assay Buffer: 50 mM Tris-HCl (pH 8.0), 100 mM KCl, 1 mM DTT. (Note: Potassium ions (K+) are required for optimal IMPDH activity).[5][7]

-

Substrate Stock Solutions:

-

Inosine Monophosphate (IMP), 10 mM in Assay Buffer.

-

β-Nicotinamide adenine dinucleotide (NAD+), 10 mM in Assay Buffer.

-

Procedure:

-

Reaction Setup: Prepare a reaction master mix in a microcentrifuge tube. For a final volume of 200 µL per well, combine:

-

140 µL Assay Buffer

-

20 µL of 10 mM NAD+ (Final concentration: 1 mM)

-

20 µL of 10 mM IMP (Final concentration: 1 mM) (Causality: Substrate concentrations are set near or above their Km values to approach Vmax conditions for standard activity assays, but can be varied for kinetic analysis.)

-

-

Temperature Equilibration: Pre-warm the reaction mix and the enzyme solution to 37°C for 5 minutes.

-

Initiate Reaction: To each well of the microplate, add 180 µL of the reaction master mix. To initiate the reaction, add 20 µL of the IMPDH enzyme solution (diluted to an appropriate concentration in Assay Buffer). Mix gently by pipetting.

-

Kinetic Measurement: Immediately place the plate in the spectrophotometer (pre-warmed to 37°C). Measure the absorbance at 340 nm every 30 seconds for 10-15 minutes.

-

Data Analysis:

-

Plot A₃₄₀ versus time. The initial, linear portion of the curve represents the reaction rate.

-

Calculate the slope (ΔA₃₄₀/min) from this linear range.

-

Convert the rate to specific activity using the Beer-Lambert law (A = εcl). The molar extinction coefficient (ε) for NADH at 340 nm is 6220 M⁻¹cm⁻¹.

-

Specific Activity (µmol/min/mg) = (ΔA₃₄₀/min * reaction volume) / (ε * path length * mg of enzyme).

-

Self-Validation System:

-

Negative Control 1 (No Enzyme): A reaction mix with buffer instead of enzyme should show no change in A₃₄₀.

-

Negative Control 2 (No IMP): A reaction mix lacking IMP should show no change in A₃₄₀.

-

Negative Control 3 (No NAD+): A reaction mix lacking NAD+ should show no change in A₃₄₀.

-

Positive Control (Inhibitor): Including a known inhibitor like MPA should result in a significantly reduced reaction rate.

Quantitative Data Summary

The kinetic parameters of IMPDH are crucial for understanding its function and for designing effective inhibitors. Below is a summary of representative kinetic values for human IMPDH type II, the isoform most relevant to drug development.

| Parameter | Substrate | Value (µM) | Notes |

| Kₘ | IMP | ~10 - 20 | The Michaelis constant (Kₘ) reflects the substrate concentration at which the reaction rate is half of Vmax.[21] |

| Kₘ | NAD+ | ~30 - 50 | The binding of substrates is generally random, though product release is ordered (NADH then XMP).[4][28] |

| Kᵢ | Mycophenolic Acid (MPA) | ~0.01 - 0.04 | The inhibition constant (Kᵢ) for MPA is very low, indicating its high potency as an uncompetitive inhibitor. |

Values are approximate and can vary based on assay conditions (pH, temperature, ion concentration).

Conclusion and Future Directions

The synthesis of 5'-Xanthylic acid via the IMPDH-catalyzed oxidation of IMP is a cornerstone of guanine nucleotide metabolism. Its position as the rate-limiting step in this pathway establishes it as a critical node for cellular regulation and a highly successful target for immunosuppressive, antiviral, and anticancer therapies.[4][6][7] The existence of a differentially regulated isoform (IMPDH II) in proliferating cells provides a therapeutic window that has been successfully exploited.[17][20]

Future research will likely focus on developing next-generation IMPDH inhibitors with improved isoform selectivity and novel mechanisms of action. Furthermore, a deeper understanding of the interplay between the de novo and salvage pathways in specific pathological contexts, such as in different cancer types or during specific viral infections, will be crucial for optimizing therapeutic strategies that target this essential metabolic pathway.[29]

References

-

Carr, S. F., et al. (1993). Inosine Monophosphate Dehydrogenase: Transcriptional Regulation of the Type I and Type II Genes. Journal of Biological Chemistry. Available at: [Link]

-

Hedstrom, L. (1999). IMP dehydrogenase: mechanism of action and inhibition. Current Medicinal Chemistry. Available at: [Link]

-

Dr. Najeeb Lectures. (2024). Inhibition of Inosine Monophosphate (IMP) Biosynthesis by Antibacterial Agents. YouTube. Available at: [Link]

-

Jonsson, C. A., et al. (2002). Mycophenolic acid inhibits inosine 5'-monophosphate dehydrogenase and suppresses immunoglobulin and cytokine production of B cells. International Immunopharmacology. Available at: [Link]

-

Allison, A. C., & Eugui, E. M. (2000). Mechanism of action of mycophenolate mofetil. Lupus. Available at: [Link]

-

Fiveable. (n.d.). IMP dehydrogenase Definition. Biological Chemistry II Key Term. Available at: [Link]

-

Hedstrom, L. (2009). IMP Dehydrogenase: Structure, Mechanism, and Inhibition. Chemical Reviews. Available at: [Link]

-

ResearchGate. (n.d.). De novo synthesis and salvage pathway of purine metabolism. Scientific Diagram. Available at: [Link]

-

Zimmerman, T. P., et al. (1997). Regulation of the human inosine monophosphate dehydrogenase type I gene. Utilization of alternative promoters. Journal of Biological Chemistry. Available at: [Link]

-

Dr.Oracle. (2025). What enzyme is responsible for the conversion of Inosine Monophosphate (IMP) to Guanosine Monophosphate (GMP)?. Dr.Oracle. Available at: [Link]

-

Senda, M., & Natsumeda, Y. (1994). Inosine-5'-monophosphate dehydrogenase: regulation of expression and role in cellular proliferation and T lymphocyte activation. Life Sciences. Available at: [Link]

-

MedLink Neurology. (n.d.). Purine synthesis pathways. Available at: [Link]

-

ResearchGate. (n.d.). The de novo purine synthesis pathway. Scientific Diagram. Available at: [Link]

-

UniProt. (n.d.). IMPDH2 - Inosine-5'-monophosphate dehydrogenase 2 - Homo sapiens (Human). UniProtKB. Available at: [Link]

-

SlideShare. (n.d.). De novo and salvage pathway of purines. Available at: [Link]

-

Wikipedia. (n.d.). Inosine-5′-monophosphate dehydrogenase. Available at: [Link]

-

Hedstrom, L. (2009). IMP Dehydrogenase: Structure, Mechanism, and Inhibition. Chemical Reviews. Available at: [Link]

-

Fu, R., et al. (2024). De novo and salvage purine synthesis pathways across tissues and tumors. Cell Metabolism. Available at: [Link]

-

Nagy, K., et al. (1998). A new assay for intracellular measurement of inosine monophosphate dehydrogenase activity. Clinical Cancer Research. Available at: [Link]

-

Dirty Medicine. (2024). Purine Salvage Pathway. YouTube. Available at: [Link]

-

Hager, P. W., et al. (1995). Regulation of inosine monophosphate dehydrogenase type I and type II isoforms in human lymphocytes. Journal of Biological Chemistry. Available at: [Link]

-

NOVOCIB. (2025). Active Human IMPDH Type 2 Enzyme. Available at: [Link]

-

Pixorize. (2018). De Novo Purine Synthesis | USMLE Step 1 Biochemistry Mnemonic. YouTube. Available at: [Link]

-

Wikipedia. (n.d.). Mycophenolic acid. Available at: [Link]

-

Microbe Notes. (2022). Purine Synthesis. Available at: [Link]

-

Digits, J. A., et al. (2002). Species-specific inhibition of inosine 5'-monophosphate dehydrogenase by mycophenolic acid. Biochemistry. Available at: [Link]

-

Fu, R., et al. (2024). De novo and Salvage Purine Synthesis Pathways Across Tissues and Tumors. Cell Metabolism. Available at: [Link]

-

Armando Hasudungan. (2020). Mycophenolate (organ transplant and DMARD) - mechanism of action, side effects. YouTube. Available at: [Link]

-

Chen, Y. T., et al. (2023). Identification of IMP Dehydrogenase as a Potential Target for Anti-Mpox Virus Agents. Microbiology Spectrum. Available at: [Link]

-

Hodge, J. K., et al. (2000). Kinetic mechanism of human inosine 5'-monophosphate dehydrogenase type II: random addition of substrates and ordered release of products. Biochemistry. Available at: [Link]

-

ResearchGate. (n.d.). Different Characteristics and Nucleotide Binding Properties of Inosine Monophosphate Dehydrogenase (IMPDH) Isoforms. PDF. Available at: [Link]

Sources

- 1. De novo and salvage pathway of purines | PDF [slideshare.net]

- 2. De novo and salvage purine synthesis pathways across tissues and tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. microbenotes.com [microbenotes.com]

- 4. IMP dehydrogenase: mechanism of action and inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. IMP Dehydrogenase: Structure, Mechanism and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Inosine-5′-monophosphate dehydrogenase - Wikipedia [en.wikipedia.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Regulation of inosine monophosphate dehydrogenase type I and type II isoforms in human lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. youtube.com [youtube.com]

- 12. m.youtube.com [m.youtube.com]

- 13. droracle.ai [droracle.ai]

- 14. fiveable.me [fiveable.me]

- 15. m.youtube.com [m.youtube.com]

- 16. De novo and Salvage Purine Synthesis Pathways Across Tissues and Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Inosine monophosphate dehydrogenase expression: transcriptional regulation of the type I and type II genes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Regulation of the human inosine monophosphate dehydrogenase type I gene. Utilization of alternative promoters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Inosine-5'-monophosphate dehydrogenase: regulation of expression and role in cellular proliferation and T lymphocyte activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Active Human IMPDH Type 2 Enzyme [novocib.com]

- 21. uniprot.org [uniprot.org]

- 22. Mechanism of action of mycophenolate mofetil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Mycophenolic acid - Wikipedia [en.wikipedia.org]

- 24. Mycophenolic acid inhibits inosine 5'-monophosphate dehydrogenase and suppresses immunoglobulin and cytokine production of B cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Species-specific inhibition of inosine 5'-monophosphate dehydrogenase by mycophenolic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. youtube.com [youtube.com]

- 27. Enzyme Activity Measurement of IMP Dehydrogenase Using Spectrophotometric Assays [creative-enzymes.com]

- 28. Kinetic mechanism of human inosine 5'-monophosphate dehydrogenase type II: random addition of substrates and ordered release of products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. journals.asm.org [journals.asm.org]

5'-Xanthylic acid as a precursor for guanine nucleotides

Title: The XMP Axis: 5'-Xanthylic Acid as the Rate-Limiting Gateway to Guanine Nucleotides Subtitle: A Technical Guide on Metabolic Biochemistry, Enzymatic Regulation, and Therapeutic Targeting

Executive Summary

This technical guide analyzes the critical role of 5'-Xanthylic acid (Xanthosine 5'-monophosphate, XMP) as the obligatory intermediate in the de novo synthesis of guanine nucleotides. While often overshadowed by its precursor (IMP) and product (GMP), XMP represents the checkpoint for cellular proliferation, particularly in lymphocyte activation and neoplastic growth.

This document details the biochemical conversion of IMP to GMP, the structural mechanics of the enzymes IMPDH and GMPS , and the pharmacological rationale for targeting this pathway with immunosuppressants like Mycophenolate Mofetil (MMF). It concludes with a validated HPLC protocol for quantifying intracellular XMP pools.

Metabolic Biochemistry: The IMP-XMP-GMP Axis

The synthesis of Guanine Monophosphate (GMP) from Inosine Monophosphate (IMP) is a two-step process that diverges from the adenine pathway. This bifurcation is tightly regulated to maintain the intracellular balance of Adenine (A) and Guanine (G) nucleotides, a prerequisite for genomic stability.

Step 1: Oxidation via IMP Dehydrogenase (IMPDH)

The conversion of IMP to XMP is the rate-limiting step in guanine nucleotide biosynthesis.[1][2]

-

Enzyme: Inosine 5'-monophosphate dehydrogenase (IMPDH; EC 1.1.1.205).

-

Reaction:

-

Mechanism: IMPDH catalyzes the NAD+-dependent oxidation of IMP at the C2 position. This involves a covalent intermediate where a catalytic cysteine attacks the C2 of the purine ring.

-

Isoforms: Mammals express two isoforms, IMPDH1 (constitutive) and IMPDH2 (inducible). IMPDH2 is significantly upregulated in proliferating cells (cancer, activated T/B cells), making it a prime drug target.[3]

Step 2: Amination via GMP Synthase (GMPS)

XMP is biologically inert until aminated to GMP.[1][4]

-

Enzyme: GMP Synthase (GMPS; EC 6.3.5.2).[4]

-

Reaction:

-

Mechanism (Ammonia Tunneling): GMPS is a glutamine amidotransferase.[5][6] It possesses two distinct active sites:[7][8]

-

GATase Domain: Hydrolyzes glutamine to generate ammonia.

-

ATPPase Domain: Activates XMP to adenyl-XMP (an unstable intermediate).

-

Expert Insight: The ammonia does not equilibrate with the solvent.[7] Instead, it travels through a hydrophobic intramolecular tunnel from the GATase site to the ATPPase site to attack the adenyl-XMP intermediate. This prevents toxicity and ensures efficiency.

-

Pathway Visualization

Figure 1: The De Novo Guanine Biosynthesis Pathway.[2] IMPDH controls the flux into the guanine pool, while GMPS completes the conversion via ammonia tunneling.

Therapeutic Applications: Targeting the XMP Bottleneck

The dependency of specific cell types on the de novo pathway versus the salvage pathway creates a therapeutic window.

The Lymphocyte Vulnerability

Most somatic cells can maintain guanine pools via the salvage pathway (recycling guanine/hypoxanthine via HGPRT). However, activated T and B lymphocytes rely almost exclusively on the de novo pathway to support rapid DNA replication.[9]

-

Consequence: Blocking IMPDH depletes XMP and GMP pools specifically in lymphocytes, arresting them in the G1 phase without causing systemic toxicity to other tissues.

Mycophenolate Mofetil (MMF) Mechanism

MMF is a prodrug for Mycophenolic Acid (MPA) .[3][10]

-

Mode of Action: MPA is a reversible, uncompetitive inhibitor of IMPDH.[10] It binds to the enzyme-substrate complex (E-XMP-NAD+), trapping the enzyme in a transition state.

-

Selectivity: MPA inhibits the type II isoform (inducible) 5x more potently than type I, enhancing its specificity for activated immune cells.[11]

| Parameter | IMPDH Type I | IMPDH Type II |

| Expression | Constitutive (Normal tissues) | Inducible (Tumors, Activated Lymphocytes) |

| Function | Homeostatic maintenance | Proliferation burst |

| MPA Sensitivity | Moderate ( | High ( |

| Clinical Role | Housekeeping | Primary Drug Target |

Experimental Analysis: Quantification of XMP

Quantifying XMP is challenging due to its transient nature and low intracellular abundance compared to ATP or GTP. The following protocol utilizes Ion-Pairing Reversed-Phase HPLC, which is superior to standard C18 methods for retaining polar nucleotides.

Protocol: Intracellular Nucleotide Extraction & HPLC Analysis

Objective: Isolate and quantify IMP, XMP, and GMP from cultured mammalian cells.

Reagents:

-

Extraction Buffer: 0.4 M Perchloric Acid (PCA) (Ice cold).

-

Neutralization Buffer: 1 M

. -

Mobile Phase A: 10 mM Tetrabutylammonium hydroxide (TBAH), 10 mM

, 0.25% Methanol, pH 7.0. -

Mobile Phase B: 100% Acetonitrile.

Workflow:

-

Cell Harvest:

-

Rapidly wash

cells with ice-cold PBS. -

Critical: Metabolism is fast. Perform all steps on ice.

-

-

Acid Extraction:

-

Add 200

L ice-cold 0.4 M PCA. Vortex vigorously for 30s. -

Incubate on ice for 10 min to precipitate proteins.

-

Centrifuge at 14,000 x g for 10 min at 4°C.

-

-

Neutralization:

-

Transfer supernatant to a new tube.

-

Add 1 M

slowly (approx. 1/4 volume) until pH reaches 6.5–7.5 (monitor with pH paper). -

Note:

will precipitate. Centrifuge again to clear salt.

-

-

HPLC Setup:

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 5

m, 4.6 x 150 mm. -

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm (general purines) and 280 nm (specific for XMP/GMP distinction).

-

-

Gradient Profile:

| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |

| 0.0 | 100 | 0 | Injection |

| 15.0 | 90 | 10 | Elution of Mono-phosphates (IMP, XMP) |

| 25.0 | 60 | 40 | Elution of Tri-phosphates |

| 30.0 | 100 | 0 | Re-equilibration |

Validation Check: XMP typically elutes between IMP and GMP. Use authentic standards to confirm retention times, as ion-pairing sensitivity varies with pH.

References

-

IMP Dehydrogenase Structure and Mechanism

- Title: IMP Dehydrogenase: Structure, Mechanism, and Inhibition.

- Source: Hedstrom, L. (Chemical Reviews).

-

URL:[Link]

-

GMP Synthase and Ammonia Tunneling

-

Mycophenol

-

HPLC Analysis of Purines

- Title: HPLC method for measurement of purine nucleotide degrad

- Source: Clinical Chemistry.

-

URL:[Link]

-

Cellular Nucleotide Profiling

- Title: Quantitative Analysis of Purine Nucleotides Indicates That Purinosomes Increase de Novo Purine Biosynthesis.

- Source: Journal of Biological Chemistry (JBC).

-

URL:[Link]

Sources

- 1. IMP Dehydrogenase: Structure, Mechanism and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. aacrjournals.org [aacrjournals.org]

- 4. GMP synthase - Wikipedia [en.wikipedia.org]

- 5. biorxiv.org [biorxiv.org]

- 6. Mechanistic Insights into the Functioning of a Two-Subunit GMP Synthetase, an Allosterically Regulated, Ammonia Channeling Enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. GMP Synthetase: Allostery, Structure, and Function - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. What is the mechanism of Mycophenolate Mofetil? [synapse.patsnap.com]

- 10. Mechanism of action of mycophenolate mofetil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. ClinPGx [clinpgx.org]

The Gatekeeper Intermediate: 5'-Xanthylic Acid (XMP) in Nucleotide Salvage and De Novo Pathways

[1]

Executive Summary

5'-Xanthylic acid (Xanthosine 5'-monophosphate, XMP) occupies a unique and critical position in purine metabolism.[1] Unlike adenosine or guanosine phosphates, XMP is rarely a terminal signaling molecule; rather, it acts as a metabolic checkpoint .[1] In mammalian systems, XMP is primarily a transient intermediate in the de novo synthesis of guanine nucleotides, governed by Inosine Monophosphate Dehydrogenase (IMPDH).[1] However, in specific pathogens (e.g., Leishmania donovani, Escherichia coli, Toxoplasma gondii), XMP is generated via a robust salvage pathway utilizing Xanthine-Guanine Phosphoribosyltransferase (XGPRT)—an enzyme functionally distinct or absent in humans.[1]

This guide analyzes XMP as a high-value differential drug target.[1] By exploiting the evolutionary divergence between human HGPRT (which cannot efficiently salvage xanthine) and pathogen XGPRT (which can), researchers can design selective inhibitors that starve pathogens of guanine nucleotides without inducing host toxicity.[1]

The Metabolic Nexus: De Novo vs. Salvage

To understand the therapeutic utility of XMP, one must distinguish its two sources of origin.

The Mammalian Route (De Novo Dominance)

In human physiology, the cytosolic pool of XMP is almost exclusively derived from Inosine Monophosphate (IMP).[1]

-

Enzyme: IMP Dehydrogenase (IMPDH; EC 1.1.1.205).[1]

-

Reaction:

. -

Significance: This is the rate-limiting step in guanine nucleotide biosynthesis. It is highly regulated by the guanylate pool (feedback inhibition).[1]

-

Clinical Relevance: Inhibitors like Mycophenolic Acid (MPA) target this step to induce immunosuppression by depriving rapidly dividing T-cells of GMP [1].[1]

The Pathogenic Route (Salvage Dominance)

Many protozoan parasites and bacteria lack the full de novo machinery or prefer energy-efficient salvage.[1] They utilize free bases (xanthine, guanine) from the host environment.[1]

-

Enzyme: Xanthine-Guanine Phosphoribosyltransferase (XGPRT; EC 2.4.2.22).[1]

-

Reaction:

. -

Significance: Humans possess HGPRT (EC 2.4.2.8), which has negligible affinity for xanthine.[1] Pathogens with XGPRT can survive in guanine-poor environments by scavenging xanthine, a metabolic waste product in the host [2].

Pathway Visualization

The following diagram illustrates the divergence between human and pathogen handling of the XMP node.

Figure 1: The Metabolic Fork.[1] Note the red pathway (Xanthine → XMP) is unique to pathogens possessing XGPRT, representing a selective therapeutic window.[1]

Comparative Enzymology: HGPRT vs. XGPRT[1]

For drug developers, the structural and kinetic differences between the host enzyme (HGPRT) and the target enzyme (XGPRT) are the foundation of selective toxicity.

| Feature | Human HGPRT (EC 2.4.2.[1][2]8) | Pathogen XGPRT (EC 2.4.2.[1]22) |

| Primary Substrates | Hypoxanthine, Guanine | Xanthine, Guanine, (Hypoxanthine) |

| Xanthine Affinity | Negligible ( | High ( |

| Mechanism | Ordered Bi-Bi | Ping-Pong Bi-Bi (often) |

| Inhibitor Profile | Sensitive to 6-Mercaptopurine | Sensitive to Allopurinol Riboside |

| Therapeutic Role | Housekeeping (Deficiency = Lesch-Nyhan) | Virulence Factor / Essential for Survival |

Key Insight: Because humans excrete xanthine (via xanthine oxidase) rather than recycling it, an inhibitor of XGPRT will block the parasite's ability to use this abundant host resource, while having no impact on human purine recycling [3].[1]

Experimental Protocols

Protocol A: Spectrophotometric Kinetic Assay for XGPRT Activity

Purpose: High-throughput screening of potential XGPRT inhibitors.

Principle: This assay measures the formation of XMP from Xanthine.[3] However, XMP does not have a distinct absorbance peak far removed from Xanthine.[1] Therefore, a coupled enzyme assay is often preferred, or a direct measurement at 250-260 nm with strict background subtraction.[1] The protocol below describes a direct differential absorbance method suitable for purified recombinant enzymes.

Reagents:

-

Buffer: 100 mM Tris-HCl, pH 7.8, 10 mM MgCl

. -

Substrate: 100

M Xanthine (dissolved in dilute NaOH, then neutralized). -

Co-substrate: 1 mM PRPP (5-Phosphoribosyl-1-pyrophosphate) - Prepare fresh; unstable in solution.[1]

-

Enzyme: Purified Recombinant XGPRT (e.g., L. donovani or E. coli origin).

Workflow:

-

Blanking: Equilibrate the spectrophotometer at 255 nm and 30°C.

-

Mixture Prep: In a quartz cuvette, combine Buffer, MgCl

, and Xanthine. -

Initiation: Add PRPP to initiate the reaction (or Enzyme, depending on stability).

-

Measurement: Monitor the increase in absorbance (

) at 255 nm for 5 minutes.-

Note: The

(differential extinction coefficient) between XMP and Xanthine at 255 nm is approximately 4,500 M

-

-

Calculation:

[1]

Self-Validating Check:

-

Run a control without PRPP.[1] If absorbance changes, you have contamination (likely Xanthine Oxidase).[1]

-

Run a control with Allopurinol (a known competitive substrate/inhibitor).[1] Activity should decrease significantly.

Protocol B: HPLC Profiling of Intracellular XMP Pools

Purpose: Validating target engagement in cell culture (e.g., Leishmania promastigotes).[1]

Methodology: Ion-Pair Reversed-Phase HPLC.[1]

Step-by-Step:

-

Cell Lysis:

-

Chromatography Conditions:

-

Data Analysis:

Diagram: Assay Workflow

Figure 2: HPLC workflow for quantifying intracellular XMP/GMP ratios.

Therapeutic Implications and Case Studies

Leishmaniasis and the "Purine Hunger"

Leishmania species are purine auxotrophs—they cannot synthesize purines de novo and rely entirely on salvage.

-

Mechanism: They express XGPRT, allowing them to salvage xanthine from the host.

-

Drug Action: Allopurinol is used therapeutically.[1][4][5] In humans, Allopurinol inhibits Xanthine Oxidase (treating gout).[1] In Leishmania, XGPRT recognizes Allopurinol as a substrate, converting it to Allopurinol-Ribonucleotide.[1] This analog is incorporated into RNA, causing chain termination and parasite death [4].[1]

-

Resistance: Mutations in the XGPRT gene can lead to Allopurinol resistance, necessitating second-generation inhibitors that bind the active site without being processed.

Mycophenolic Acid (MPA) and XMP Depletion

While MPA targets the de novo enzyme (IMPDH), its effect is measured by the depletion of XMP and GMP pools.[1]

-

Application: Used in organ transplant recipients to suppress T-cell proliferation.[1]

-

Synergy: Combining an IMPDH inhibitor (blocking de novo XMP) with an XGPRT inhibitor (blocking salvage XMP) is a proposed strategy for treating resistant bacterial infections, effectively closing both "gates" to Guanosine synthesis.[1]

References

-

Pankiewicz, K. W., et al. (2003).[1] "Inhibitors of inosine monophosphate dehydrogenase: molecular probes and therapeutic agents." Journal of Medicinal Chemistry.

-

Ullman, B., & Carter, D. (1995).[1] "Hypoxanthine-guanine-xanthine phosphoribosyltransferase in protozoan parasites." Advances in Experimental Medicine and Biology.

-

Gottlieb, M. (1989).[1] "The role of xanthine phosphoribosyltransferase in Leishmania metabolism." Parasitology Today.

-

Marr, J. J., et al. (1984).[1] "Antileishmanial action of allopurinol."[1] Antimicrobial Agents and Chemotherapy.[1]

-

Thermo Fisher Scientific. (2021).[1] "HPLC Analysis of Nucleotides: Technical Note."

5'-Xanthylic Acid (XMP): The Metabolic Checkpoint of Cell Proliferation

Executive Summary

5'-Xanthylic acid (Xanthosine 5'-monophosphate, XMP) is often dismissed as a mere transient intermediate in purine metabolism. However, in the context of rapid cell proliferation—specifically in oncology and immunology—XMP represents a critical metabolic checkpoint. It is the product of the rate-limiting enzyme Inosine Monophosphate Dehydrogenase (IMPDH) and the immediate precursor to Guanosine Monophosphate (GMP).

Because proliferating cells require a massive influx of guanine nucleotides for ribosomal RNA (rRNA) synthesis and G-protein signaling, the flux through the XMP node dictates the cell’s ability to traverse the G1/S phase transition. This guide dissects the mechanistic role of XMP, details the consequences of its pharmacological blockade (e.g., by Mycophenolic Acid), and provides a self-validating LC-MS/MS protocol for its precise quantification.

Metabolic Architecture: The Purine Biosynthesis Pathway

The conversion of IMP to GMP involves a two-step sequence where XMP serves as the bridge. This pathway is the primary target for several immunosuppressive and antineoplastic agents.

Pathway Visualization

The following diagram illustrates the de novo synthesis of GMP, highlighting the XMP node and the inhibitory action of Mycophenolic Acid (MPA).

Figure 1: The IMP

Mechanistic Deep Dive: XMP Flux and Cell Cycle Control

The GTP Bottleneck

Proliferating cells, particularly T-lymphocytes and cancer cells, rely heavily on the de novo pathway rather than the salvage pathway (HGPRT-mediated). The IMPDH enzyme, which produces XMP, is the rate-limiting factor.[1]

-

Ribosomal Biogenesis: rRNA synthesis consumes up to 80% of the cell's energy and requires high concentrations of GTP.

-

Signal Transduction: Ras, Rho, and Rac signaling pathways are driven by GTP binding. A drop in the GTP pool (downstream of XMP) inactivates these switches, leading to G1-phase cell cycle arrest .

The "Trap" Mechanism

Inhibitors like Mycophenolic Acid (MPA) do not simply compete with the substrate. They bind to the IMPDH-XMP intermediate (E-XMP*), trapping the enzyme in a covalent complex. This unique mechanism means that XMP levels do not necessarily accumulate in the presence of MPA; rather, the flux stops, and the ratio of XMP to IMP changes drastically depending on the specific kinetics of the inhibition and the residual activity of the salvage pathway.

Experimental Methodologies

Protocol A: LC-MS/MS Quantification of Intracellular XMP

Objective: Accurate quantification of XMP, IMP, and GMP to assess metabolic flux. Challenge: Nucleotides are highly polar and degrade rapidly. Standard C18 columns fail to retain them. Solution: Hydrophilic Interaction Liquid Chromatography (HILIC) with cold organic extraction.

Reagents & Equipment

-

Extraction Solvent: 80% Acetonitrile / 20% Water (pre-chilled to -80°C).

-

Internal Standard (IS): 13C10-Guanosine or 13C5-AMP (final conc. 1 µM).

-

Column: ZIC-pHILIC or Amide HILIC (2.1 x 100 mm, 3.5 µm).

-

Mobile Phase A: 10 mM Ammonium Carbonate in Water, pH 9.0 (adjust with NH4OH).

-

Mobile Phase B: 100% Acetonitrile.

Step-by-Step Workflow

-

Quenching: Rapidly wash cells (1x10^6) with ice-cold PBS. Aspirate completely.

-

Extraction: Add 500 µL of -80°C Extraction Solvent containing the IS.

-

Lysis: Scrape cells on dry ice. Vortex vigorously for 30s.

-

Clarification: Centrifuge at 15,000 x g for 15 min at 4°C. Transfer supernatant to a glass vial.

-

LC-MS/MS Analysis: Inject 2-5 µL onto the HILIC column.

MS/MS Transitions (MRM Mode)

Use Negative Ion Mode (ESI-) for best sensitivity on phosphates.

| Analyte | Precursor (m/z) | Product (m/z) | Cone Voltage (V) | Collision Energy (eV) |

| XMP | 363.0 | 151.0 (Xanthine) | 30 | 20 |

| IMP | 347.0 | 135.0 (Hypoxanthine) | 30 | 18 |

| GMP | 362.0 | 150.0 (Guanine) | 30 | 22 |

| AMP | 346.0 | 134.0 (Adenine) | 30 | 25 |

Self-Validating Check: The retention time order on HILIC should be IMP < GMP < XMP < AMP (varies slightly by pH). If IMP and GMP co-elute, the mass difference (347 vs 362) ensures specificity.

Protocol B: IMPDH Activity Assay (Indirect)

Direct measurement of NADH production is often noisy in crude lysates. This protocol measures the conversion of exogenous IMP to XMP.

-

Lysate Prep: Lyse cells in non-denaturing buffer (50 mM Tris-HCl pH 8.0, 1 mM DTT, Protease Inhibitors).

-

Reaction Mix: 100 µL lysate + 500 µM IMP + 500 µM NAD+ + 100 mM KCl.

-

Incubation: 37°C for 30-60 minutes.

-

Stop: Add 400 µL ice-cold Methanol.

-

Detection: Analyze supernatant using Protocol A.

-

Calculation: IMPDH Activity = [XMP] produced / (mg protein * time).

Data Analysis & Interpretation

When testing an IMPDH inhibitor (e.g., MPA), expect the following shifts in nucleotide pools:

| Metabolite | Control Cells | MPA-Treated Cells | Biological Consequence |

| IMP | Baseline | High Increase | Substrate backup; potential diversion to AMP. |

| XMP | Baseline | Decrease | Blockade of production; rapid conversion of residual XMP to GMP. |

| GMP/GTP | High | Depleted | G1/S Arrest; nucleolar stress; inhibition of rRNA synthesis. |

| XMP/IMP Ratio | ~0.1 - 0.2 | < 0.01 | Primary biomarker of IMPDH inhibition efficacy. |

Visualization of Inhibition Logic

Figure 2: Comparative flux logic. In treated cells, the collapse of the XMP pool is the direct cause of GTP depletion.

References

-

Mechanism of IMPDH Inhibition: Fleming, M. A., et al. (1996).[2] "Inhibition of IMPDH by mycophenolic acid: dissection of forward and reverse pathways using capillary electrophoresis." Biochemistry. [2]

-

LC-MS/MS Quantification of Nucleotides: Fukuda, T., et al. (2011). "Liquid chromatography-coupled tandem mass spectrometry based assay to evaluate inosine-5'-monophosphate dehydrogenase activity in peripheral blood mononuclear cells." Analytical Chemistry.

-

IMPDH and Cancer Metabolism: Nair, V., et al. (2004). "IMP Dehydrogenase: Structure, Mechanism and Inhibition."[2] Chemical Reviews.

-

GTP as a Metabolic Regulator: Kofuji, S., et al. (2019). "IMP dehydrogenase-2 drives aberrant nucleolar function and promotes tumorigenesis in glioblastoma." Nature Cell Biology.

Sources

Methodological & Application

Application Note: 5'-Xanthylic Acid (XMP) in High-Throughput Screening and Metabolic Flux Analysis

Abstract & Introduction

5'-Xanthylic acid (Xanthosine 5'-monophosphate, XMP) is a critical intermediate in the de novo purine biosynthesis pathway. It serves as the metabolic bridge between Inosine Monophosphate (IMP) and Guanosine Monophosphate (GMP). In drug discovery, XMP is not merely a metabolite; it is a pivotal mechanistic anchor for screening inhibitors of two major therapeutic targets: IMPDH (Inosine Monophosphate Dehydrogenase) and GMPS (GMP Synthetase).

This guide details the application of XMP in:

-

IMPDH Inhibitor Screening: Using XMP production as a kinetic readout for immunosuppressive and antiviral drug discovery.

-

GMPS Target Validation: Utilizing XMP as a substrate to identify antibacterial agents.

-

Pharmacodynamic Profiling: Quantifying intracellular XMP/GMP ratios via LC-MS/MS to validate target engagement in cellular models.

Metabolic Context & Signaling Pathway

To effectively design assays involving XMP, one must understand its position in the purine biosynthetic axis. The following diagram illustrates the enzymatic flow and inhibition points.

Figure 1: The IMPDH-GMPS axis showing XMP as the central intermediate. IMPDH is the rate-limiting step for Guanine nucleotide biosynthesis.[1]

Application I: IMPDH Inhibitor Screening (Kinetic Assay)

Context: IMPDH is the primary target for immunosuppressants like Mycophenolate Mofetil (CellCept) and antivirals like Ribavirin. High-throughput screening (HTS) relies on monitoring the conversion of IMP to XMP.

Principle

The reaction

Protocol: 96-Well Kinetic Spectrophotometric Assay

Reagents:

-

Buffer: 50 mM Tris-HCl (pH 8.0), 100 mM KCl, 3 mM EDTA.

-

Reducing Agent: 1 mM DTT (Critical: IMPDH has an active site cysteine sensitive to oxidation).

-

Substrates: IMP (Variable, typically

), NAD+ (Variable, typically -

Enzyme: Recombinant Human IMPDH2 (approx. 10-50 nM final).

Workflow:

-

Preparation: Thaw enzyme on ice. Prepare master mix containing Buffer, KCl, EDTA, DTT, and IMP.

-

Compound Addition: Dispense 1

of test compound (in DMSO) into wells. -

Incubation: Add 90

of Enzyme/Buffer Master Mix. Incubate for 10 min at 37°C to allow compound binding. -

Initiation: Add 10

of 10x NAD+ solution to start the reaction. -

Detection: Monitor Absorbance (

) every 30 seconds for 20 minutes. -

Analysis: Calculate initial velocity (

) from the linear portion of the curve.

Validation Criteria (Self-Validating System)

-

Z-Factor: Must be > 0.5 for HTS suitability.

-

Reference Control: Mycophenolic Acid (MPA) should yield an

of ~20-50 nM (depending on enzyme source). -

Signal Linearity: The reaction must remain linear for at least 10 minutes to ensure

accuracy.

Application II: GMPS Targeted Antibacterial Discovery

Context: Bacterial GMPS differs structurally from mammalian GMPS, making it a viable target for antibiotics. Here, XMP is the substrate .

Principle

This reaction is complex. Screening usually involves a coupled assay detecting the release of AMP or Pyrophosphate (PPi).Protocol: PPi-Light Coupled Luminescence Assay

Reagents:

-

Substrate Mix: 50

XMP, 100 -

Detection System: Lonza PPiLight™ or similar (converts PPi to ATP, then uses Luciferase).

Workflow:

-

Reaction: Incubate GMPS enzyme with test compounds and Substrate Mix (XMP/ATP/Gln) for 60 mins at room temperature.

-

Termination: Add PPi detection reagent (stops the GMPS reaction and initiates the luminescent readout).

-

Readout: Measure luminescence. Signal is proportional to XMP consumption/GMP production.

Application III: Cellular Pharmacodynamics (LC-MS/MS)

Context: To verify if a drug works in vivo, researchers measure the intracellular depletion of GMP and the accumulation of XMP (if IMPDH is inhibited) or IMP.

Protocol: Metabolite Extraction and Quantitation

Sample: HCT116 or Jurkat cells treated with IMPDH inhibitors.

Step-by-Step Methodology:

-

Quenching: Wash cells rapidly with ice-cold PBS. Add 80% cold Methanol (-80°C) immediately to quench metabolism.

-

Extraction: Scrape cells, vortex, and centrifuge at 14,000 x g for 10 mins at 4°C.

-

Reconstitution: Evaporate supernatant under nitrogen; reconstitute in mobile phase (10 mM Ammonium Acetate pH 9.0).

-

LC-MS/MS Conditions:

-

Column: Anion Exchange (e.g., Bio-Rad Aminex) or HILIC (e.g., Waters BEH Amide).

-

Transitions (MRM):

-

XMP:

(Negative Mode). -

GMP:

. -

IMP:

.

-

-

Data Interpretation:

-

IMPDH Inhibition: Expect

GMP and -

Note: In some contexts, "trapping" inhibitors may cause a transient rise in enzyme-bound intermediates.

Experimental Workflow Diagram

Figure 2: Integrated workflow for utilizing XMP-based assays in the drug discovery pipeline.

Troubleshooting & Optimization Guide

| Parameter | Common Issue | Optimization Strategy |

| Buffer pH | Low activity of IMPDH | IMPDH is highly pH sensitive. Maintain pH 8.0. Activity drops significantly < pH 7.5. |

| Reagent Stability | XMP degradation | XMP is stable at -20°C but sensitive to repeated freeze-thaw. Aliquot single-use stocks. |

| Interference | High background at 340nm | Some library compounds absorb at 340nm. Use an endpoint LC-MS assay for "hit" confirmation to rule out false positives. |

| Enzyme State | Loss of activity over time | IMPDH requires K+ (100mM) for structural stability and DTT to prevent oxidation of the catalytic Cysteine [1]. |

References

-

Hedstrom, L. (2009). IMP Dehydrogenase: Structure, Mechanism, and Inhibition.[2] Chemical Reviews, 109(7), 2903–2928.

-

Pankiewicz, K. W. (2001). Inhibitors of inosine monophosphate dehydrogenase as potential therapeutic agents.[3][4][5][6] Expert Opinion on Therapeutic Patents, 11(7), 1161-1170.

-

Lou, L., et al. (2005). A High-Throughput Assay for IMPDH Inhibitors Using Recombinant Human Enzyme. Journal of Biomolecular Screening, 10(7).

-

Nakamura, J., et al. (2020). LC-MS/MS Analysis of Purine Nucleotides in Cells. Analytical Chemistry.

Sources

- 1. journals.asm.org [journals.asm.org]

- 2. IMPDH Inhibitors | SCBT - Santa Cruz Biotechnology [scbt.com]

- 3. researchgate.net [researchgate.net]

- 4. What is the mechanism of Mycophenolate Mofetil? [synapse.patsnap.com]

- 5. Mechanism of action of mycophenolate mofetil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Active Human IMPDH Type 2 Enzyme [novocib.com]

5'-Xanthylic Acid: A Pivotal Intermediate in Purine Metabolism as a Potential Biomarker in Metabolic Studies

Application Note and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction: The Crossroads of Purine Metabolism

5'-Xanthylic acid, also known as Xanthosine monophosphate (XMP), is a critical intermediate in the de novo synthesis of purine nucleotides.[1] As a ribonucleoside monophosphate, it sits at a metabolic crossroads, formed from inosine monophosphate (IMP) by the enzyme IMP dehydrogenase (IMPDH) and serving as the direct precursor for guanosine monophosphate (GMP) through the action of GMP synthase.[1] This central role places 5'-Xanthylic acid at the heart of cellular processes requiring guanine nucleotides, including DNA and RNA synthesis, signal transduction, and energy metabolism. Given that dysregulation of purine metabolism is increasingly implicated in a range of metabolic diseases, the quantification of key intermediates like 5'-Xanthylic acid presents a promising avenue for biomarker discovery and development.

Recent metabolomic studies have highlighted alterations in nucleic acid metabolism in individuals with type 2 diabetes and obesity, suggesting that intermediates in these pathways could serve as early indicators of metabolic dysregulation.[2] Furthermore, the activity of xanthine oxidoreductase (XOR), the enzyme that catalyzes the final steps of purine degradation to uric acid, has been linked to metabolic syndrome, hypertension, insulin resistance, and obesity.[3][4] While much of the focus has been on the end-product, uric acid, exploring upstream intermediates like 5'-Xanthylic acid may offer a more nuanced understanding of the metabolic shifts occurring in these conditions. This application note provides a comprehensive guide to the potential of 5'-Xanthylic acid as a biomarker and details protocols for its accurate and reproducible quantification in biological samples.

The Rationale for 5'-Xanthylic Acid as a Metabolic Biomarker

The intricate balance of purine metabolism is essential for cellular homeostasis.[5] Perturbations in this pathway can reflect underlying pathological processes. The concentration of 5'-Xanthylic acid is tightly regulated by the activities of IMPDH and GMP synthase, making it a sensitive indicator of flux through the guanine nucleotide synthesis pathway.

Potential Clinical Significance:

-

Metabolic Syndrome: Characterized by a cluster of conditions including obesity, insulin resistance, hypertension, and dyslipidemia, metabolic syndrome is associated with elevated xanthine oxidoreductase activity.[3][4] Investigating 5'-Xanthylic acid levels could provide insights into the purine metabolic disturbances that precede the development of hyperuricemia, a common feature of metabolic syndrome.

-

Type 2 Diabetes: Studies have shown that metabolites related to purine catabolism are associated with the incidence of type 2 diabetes.[6] Alterations in purine nucleotide levels have been observed in diabetic individuals, suggesting that key intermediates could serve as biomarkers for disease progression and therapeutic response.[2]

-

Obesity: Plasma xanthine oxidoreductase activity is elevated in obesity and is positively correlated with body mass index (BMI).[7] As a substrate downstream of the purine synthesis pathway, elevated 5'-Xanthylic acid could reflect an overall increase in purine metabolic activity associated with obesity.

Visualizing the Metabolic Context

The following diagram illustrates the central position of 5'-Xanthylic acid in the de novo purine synthesis pathway.

Caption: De Novo Purine Metabolism Pathway Highlighting 5'-Xanthylic Acid.

Protocol for Quantification of 5'-Xanthylic Acid in Biological Samples using LC-MS/MS

The following protocol outlines a robust and sensitive method for the quantification of 5'-Xanthylic acid in plasma and tissue samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This methodology is based on established principles for the analysis of nucleotides and related metabolites.[8]

Part 1: Pre-Analytical Considerations and Sample Preparation

The integrity of the analytical results is critically dependent on proper sample collection, handling, and storage.[9][10][11] Nucleotides are susceptible to enzymatic degradation, therefore, strict adherence to pre-analytical protocols is paramount.

1.1. Blood Collection and Plasma Preparation:

-

Collection: Collect whole blood into tubes containing an anticoagulant such as EDTA or citrate. Heparin is not recommended as it can interfere with downstream applications.

-

Immediate Processing: Process blood samples as soon as possible after collection, ideally within one hour. Keep samples on ice to minimize enzymatic activity.

-

Centrifugation: Centrifuge the blood samples at 1,900 x g for 10 minutes at 4°C.

-

Plasma Aspiration: Carefully aspirate the plasma supernatant without disturbing the buffy coat layer.

-

Second Centrifugation: Transfer the plasma to a new tube and centrifuge at 16,000 x g for 10 minutes at 4°C to remove any remaining platelets and cellular debris.

-

Storage: Immediately freeze the plasma samples at -80°C until analysis. Long-term storage at -80°C has been shown to be suitable for purine metabolite stability.[8]

1.2. Tissue Sample Preparation:

-

Excision and Snap-Freezing: Immediately after excision, rinse the tissue with ice-cold phosphate-buffered saline (PBS) to remove any blood contaminants. Snap-freeze the tissue in liquid nitrogen to quench metabolic activity. Store at -80°C.

-

Homogenization:

-

Weigh the frozen tissue sample.

-

Homogenize the tissue in a cold lysis buffer (e.g., 80% methanol) on ice. The ratio of buffer to tissue should be optimized depending on the tissue type but a common starting point is 500 µL of buffer per 50 mg of tissue.

-

Mechanical homogenization methods such as bead beating or probe sonication are effective. Ensure the sample remains cold throughout the process.

-

-

Protein Precipitation and Clarification:

-

Vortex the homogenate vigorously.

-

Centrifuge at high speed (e.g., 15,000 x g) for 15 minutes at 4°C to pellet proteins and cellular debris.

-

Carefully collect the supernatant for analysis.

-

Part 2: LC-MS/MS Analysis

This section provides a general framework for the development of an LC-MS/MS method for 5'-Xanthylic acid. Method optimization and validation are crucial for each specific application.

2.1. Materials and Reagents:

-

5'-Xanthylic acid analytical standard

-

Isotopically labeled internal standard (e.g., ¹³C₅,¹⁵N₂-5'-Xanthylic acid)

-

LC-MS grade water, methanol, and acetonitrile

-

Formic acid or ammonium acetate (for mobile phase modification)

2.2. Sample Extraction:

-

Thawing: Thaw plasma or tissue extracts on ice.

-

Protein Precipitation: To 100 µL of plasma or tissue extract, add 400 µL of ice-cold methanol containing the internal standard.

-

Vortex and Centrifuge: Vortex the mixture for 1 minute and then centrifuge at 15,000 x g for 15 minutes at 4°C.

-

Supernatant Transfer: Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase.

2.3. Liquid Chromatography Conditions (Example):

| Parameter | Recommended Setting |

| Column | Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.1% formic acid or 10 mM ammonium acetate |

| Mobile Phase B | Acetonitrile with 0.1% formic acid |

| Gradient | Optimized for separation from other nucleotides |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

2.4. Mass Spectrometry Conditions (Example):

| Parameter | Recommended Setting |

| Ionization Mode | Electrospray Ionization (ESI), Negative or Positive Mode |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Precursor Ion (m/z) | To be determined by infusion of standard |

| Product Ion (m/z) | To be determined by infusion of standard |

| Collision Energy | To be optimized for each transition |

Part 3: Method Validation

A thorough analytical method validation is essential to ensure the reliability of the results for biomarker studies. Key validation parameters include:

| Parameter | Description | Acceptance Criteria |

| Linearity | The ability of the method to produce results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) > 0.99 |

| Accuracy | The closeness of the measured value to the true value. | Within ±15% of the nominal concentration |

| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. | Coefficient of variation (CV) < 15% |

| Selectivity | The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. | No significant interfering peaks at the retention time of the analyte |

| Matrix Effect | The effect of co-eluting, undetected matrix components on the ionization of the analyte. | Assessed by comparing the response of the analyte in post-extraction spiked samples to that in a neat solution |

| Recovery | The efficiency of the extraction procedure. | Consistent, precise, and reproducible |

| Stability | The stability of the analyte in the biological matrix under different storage and processing conditions (freeze-thaw, short-term, long-term). | Analyte concentration within ±15% of the initial concentration |

Data Interpretation and Future Perspectives

Elevated levels of 5'-Xanthylic acid in clinical samples could indicate an upregulation of the de novo purine synthesis pathway or a bottleneck in its conversion to GMP. In the context of metabolic diseases, this could reflect an increased demand for guanine nucleotides to support processes such as cell proliferation and cellular stress responses. Conversely, lower levels might suggest impaired de novo synthesis or an increased flux towards GMP.

The use of 5'-Xanthylic acid as a biomarker is still in its nascent stages, and further clinical studies are required to establish its diagnostic and prognostic utility in metabolic diseases. Future research should focus on:

-

Large-scale clinical validation: Correlating plasma and tissue levels of 5'-Xanthylic acid with the presence and severity of metabolic syndrome, type 2 diabetes, and obesity in diverse patient cohorts.

-

Longitudinal studies: Monitoring changes in 5'-Xanthylic acid levels over time in response to therapeutic interventions.

-

Multi-analyte panels: Combining the measurement of 5'-Xanthylic acid with other purine metabolites and established metabolic biomarkers to improve diagnostic accuracy.

Conclusion

5'-Xanthylic acid holds significant potential as a biomarker for metabolic studies due to its central role in purine metabolism. The analytical protocols outlined in this application note provide a robust framework for its accurate and reliable quantification in biological matrices. By elucidating the dynamics of purine metabolism through the lens of this key intermediate, researchers and clinicians can gain valuable insights into the pathophysiology of metabolic diseases, paving the way for novel diagnostic strategies and therapeutic interventions.

References

-

Gislev, T. H., et al. (2022). Development of quantitative assay for simultaneous measurement of purine metabolites and creatinine in biobanked urine by liquid chromatography-tandem mass spectrometry. Scandinavian Journal of Clinical and Laboratory Investigation, 82(1), 59-69. Available from: [Link]

-

Lee, J. E., et al. (2024). Development and Validation of a Highly Sensitive LC–MS/MS Method for the Precise Quantification of Sitagliptin in Human Plasma and Its Application to Pharmacokinetic Study. Molecules, 29(1), 123. Available from: [Link]

-

Phillips, K. A., et al. (2024). Development of LC-MS/MS Database Based on 250 Potentially Highly Neuroactive Compounds and Their Metabolites. International Journal of Molecular Sciences, 25(1), 1. Available from: [Link]

-

Wang, J., et al. (2024). LC-MS/MS-Based Metabolomics Identifies 2-Aminopurine as a Predictive Freshness Biomarker in Goose Egg Yolk During Refrigerated Storage. Foods, 13(1), 123. Available from: [Link]

-

Iordache, A. M., et al. (2024). Development and Validation of a New LC-MS/MS Method for the Assay of Plasmatic Peripheral Short- and Medium-Chain Fatty Acids for Metabolomics Applications. Metabolites, 14(1), 1. Available from: [Link]

-

Tannu, S. A., et al. (2024). Development and Validation of an LC-MS/MS Assay for the Quantitation of MO-OH-Nap Tropolone in Mouse Plasma: Application to In Vitro and In Vivo Pharmacokinetic Studies. ResearchGate. Available from: [Link]

-

Nasiri, M. R., et al. (2018). Pre-analytical Practices in the Molecular Diagnostic Tests, A Concise Review. Iranian journal of pathology, 13(4), 389–398. Available from: [Link]

-

Fathalla, M. A., et al. (2022). B‐DNA Structure and Stability: The Role of Nucleotide Composition and Order. Chemistry – A European Journal, 28(5), e202103504. Available from: [Link]

-

Battelli, M. G., et al. (2018). The role of xanthine oxidoreductase and uric acid in metabolic syndrome. Biochimica et Biophysica Acta (BBA) - Molecular Basis of Disease, 1864(8), 2557-2565. Available from: [Link]

-

Perra, S., et al. (2020). Identification of pathognomonic purine synthesis biomarkers by metabolomic profiling of adolescents with obesity and type 2 diabetes. PloS one, 15(6), e0234970. Available from: [Link]

-

Swiss Biobanking Platform. (2023). SBP Recommendation Preanalytical conditions to prepare human DNA from whole blood. Zenodo. Available from: [Link]

-

LibreTexts Biology. (2024). 22.4: Biosynthesis and Degradation of Nucleotides. Biology LibreTexts. Available from: [Link]

-

Battelli, M. G., et al. (2018). The role of xanthine oxidoreductase and uric acid in metabolic syndrome. ResearchGate. Available from: [Link]

-

Li, Y., et al. (2023). Metabolomics Study Revealing Purines as Potential Diagnostic Biomarkers of Acute Respiratory Distress Syndrome in Patients with Community Acquired Pneumonia. Journal of Proteome Research, 22(8), 2736-2747. Available from: [Link]

-

Polito, L., et al. (2021). Xanthine Oxidoreductase in Drug Metabolism: Beyond a Role as a Detoxifying Enzyme. International Journal of Molecular Sciences, 22(11), 5943. Available from: [Link]

-

Papandreou, C., et al. (2019). Metabolites related to purine catabolism and risk of type 2 diabetes incidence; modifying effects of the TCF7L2-rs7903146 polymorphism. Scientific Reports, 9(1), 2892. Available from: [Link]

-

Ghaffari, S. H., et al. (2021). Guidelines for pre-analytical conditions for assessing the methylation of circulating cell-free DNA. Clinical Epigenetics, 13(1), 198. Available from: [Link]

-

Phelan, S., et al. (2021). Metabolites Involved in Purine Degradation, Insulin Resistance, and Fatty Acid Oxidation are Associated with Prediction of Gestational Diabetes in Plasma. Metabolites, 11(1), 34. Available from: [Link]

-

Wu, Y., et al. (2017). Influence of pre-analytical procedures on genomic DNA integrity in blood samples: The SPIDIA experience. ResearchGate. Available from: [Link]

-

Lowry, O. H., et al. (1961). The Stability of Pyridine Nucleotides. ResearchGate. Available from: [Link]

-

Malentacchi, F., et al. (2015). Influence of pre-analytical procedures on genomic DNA integrity in blood samples: The SPIDIA experience. Clinical Biochemistry, 48(18), 1215-1221. Available from: [Link]

-

Wikipedia. (2024). Nucleotide. Wikipedia. Available from: [Link]

-

Furuhashi, M. (2020). New insights into purine metabolism in metabolic diseases: role of xanthine oxidoreductase activity. American Journal of Physiology-Endocrinology and Metabolism, 319(5), E827-E834. Available from: [Link]

-

Kyoung, M., & Sanderson, P. (2021). Regulation of mammalian nucleotide metabolism and biosynthesis. Nucleic Acids Research, 49(12), e69. Available from: [Link]

-

Martínez-Cuen, M., et al. (2024). Beneficial Effects of Xanthohumol on Metabolic Syndrome: Evidence from In Vitro and Animal Model Studies. International Journal of Molecular Sciences, 25(22), 12434. Available from: [Link]

Sources

- 1. Nucleotide - Wikipedia [en.wikipedia.org]

- 2. Identification of pathognomonic purine synthesis biomarkers by metabolomic profiling of adolescents with obesity and type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The role of xanthine oxidoreductase and uric acid in metabolic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Regulation of mammalian nucleotide metabolism and biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. dadun.unav.edu [dadun.unav.edu]

- 7. New insights into purine metabolism in metabolic diseases: role of xanthine oxidoreductase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Development of quantitative assay for simultaneous measurement of purine metabolites and creatinine in biobanked urine by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Pre-analytical Practices in the Molecular Diagnostic Tests, A Concise Review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. eflm.eu [eflm.eu]

Application Notes and Protocols for the In Vitro Synthesis of 5'-Xanthylic Acid

Introduction: The Central Role of 5'-Xanthylic Acid in Cellular Metabolism and Drug Discovery

5'-Xanthylic acid (XMP), a purine ribonucleoside 5'-monophosphate, occupies a critical juncture in the de novo synthesis of guanine nucleotides.[1] As the direct precursor to guanosine monophosphate (GMP), XMP is indispensable for the biosynthesis of DNA and RNA, cellular signaling (via GTP), and the generation of energy.[2] The synthesis of XMP is catalyzed by the enzyme inosine 5'-monophosphate dehydrogenase (IMPDH), which represents the first committed and rate-limiting step in the pathway leading to guanine nucleotides.[3]

The strategic position of the IMP-to-XMP conversion makes IMPDH a significant target in various therapeutic areas.[4] Inhibition of IMPDH depletes the cellular pool of guanine nucleotides, a condition that disproportionately affects rapidly proliferating cells such as lymphocytes and cancer cells. This vulnerability is exploited by immunosuppressive drugs like mycophenolic acid and antiviral agents like ribavirin.[4] Consequently, the ability to synthesize XMP in vitro is fundamental for researchers studying purine metabolism, screening for novel IMPDH inhibitors, and developing new therapeutic agents.

This guide provides a comprehensive overview and a detailed, validated protocol for the enzymatic in vitro synthesis of 5'-Xanthylic acid. It is designed for researchers, scientists, and drug development professionals who require a reliable method for producing XMP for their experimental needs.

Principle of Synthesis: The IMP Dehydrogenase-Catalyzed Reaction

The most direct and biologically relevant method for synthesizing XMP in vitro is through the enzymatic conversion of Inosine 5'-monophosphate (IMP). This reaction is catalyzed by IMP dehydrogenase (IMPDH) and utilizes nicotinamide adenine dinucleotide (NAD+) as a cofactor.[2][5] The reaction proceeds via an NAD+-dependent oxidation of IMP at the C2 position of the purine ring, yielding XMP and reduced NAD+ (NADH).[4]

The overall reaction is as follows:

Inosine 5'-monophosphate (IMP) + NAD+ + H₂O → 5'-Xanthylic acid (XMP) + NADH + H+

This enzymatic approach is highly specific and efficient, yielding the biologically active isomer of XMP under mild reaction conditions. The progress of the reaction can be conveniently monitored by measuring the increase in absorbance at 340 nm, which corresponds to the production of NADH.[3]

Visualizing the Synthesis Pathway

The enzymatic conversion of IMP to XMP is a straightforward yet crucial step in purine biosynthesis. The following diagram illustrates this single-step enzymatic synthesis.

Sources

- 1. 5'-Xanthylic acid | C10H13N4O9P | CID 73323 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Xanthosine monophosphate - Wikipedia [en.wikipedia.org]

- 3. Enzyme Activity Measurement of IMP Dehydrogenase Using Spectrophotometric Assays [creative-enzymes.com]

- 4. Active Human IMPDH Type 2 Enzyme [novocib.com]

- 5. medchemexpress.com [medchemexpress.com]

Spectrophotometric determination of 5'-Xanthylic acid concentration

Application Note: Spectrophotometric Determination of 5'-Xanthylic Acid (XMP) Concentration

Abstract

This guide provides a rigorous protocol for the quantitation of 5'-Xanthylic acid (Xanthosine 5'-monophosphate, XMP) using UV-visible spectrophotometry. Unlike measuring NADH production in coupled enzymatic assays, this protocol focuses on the direct physical quantification of the XMP molecule itself. It addresses critical variables such as pH-dependent spectral shifts and provides a self-validating method for determining the molar extinction coefficient (

Introduction & Scientific Context

5'-Xanthylic acid (XMP) is a pivotal intermediate in purine metabolism, serving as the direct precursor to Guanosine Monophosphate (GMP). It is synthesized from Inosine Monophosphate (IMP) by the enzyme IMP dehydrogenase (IMPDH), a rate-limiting step often targeted in immunosuppressive and antiviral drug development.[1]

While High-Performance Liquid Chromatography (HPLC) is used for complex mixtures, direct UV spectrophotometry remains the most efficient method for quantifying pure stock solutions, checking synthesis yields, or validating commercial standards. However, the xanthine chromophore is highly sensitive to pH changes due to its multiple protonation sites (pKa values ~0.97, 5.3, and 6.5), making buffer control the single most critical factor in accurate measurement.

Principle of Assay

The determination relies on the Beer-Lambert Law , which states that absorbance (

Spectral Characteristics of XMP:

-

Chromophore: The xanthine purine base.

- (pH 7.0): ~250–252 nm.

- (Alkaline pH > 9): Shifts to ~277–284 nm.

-

Molar Extinction Coefficient (

): Approximately 12,200 M⁻¹cm⁻¹ at 250 nm (pH 7.0) .-

Note: Literature values vary. This protocol includes a method to empirically determine

for maximum accuracy.

-

Materials & Reagents

Reagents

-

Analyte: 5'-Xanthylic acid (XMP), Disodium salt (CAS: 25899-70-1) or free acid.[1]

-

Buffer (Critical): 100 mM Phosphate Buffer, pH 7.0 (prepared with ultrapure water).

-

Why: Stabilizes the protonation state of the xanthine ring, ensuring a consistent

at 250 nm.

-

-

Blank: The exact same buffer used for sample dissolution.

Equipment

-

UV-Vis Spectrophotometer: Capable of scanning 220–320 nm with <1 nm bandwidth.

-

Cuvettes: Quartz cuvettes (1 cm path length). Do not use plastic or glass, as they absorb UV at <280 nm.

-

Pipettes: Calibrated P1000, P200, P20.

Experimental Workflow

Figure 1: Logical workflow for the spectrophotometric determination of XMP.

Detailed Protocol

Part A: System Suitability & Spectral Scan